Product packaging for Motrazepam(Cat. No.:CAS No. 29442-58-8)

Motrazepam

Cat. No.: B1197771
CAS No.: 29442-58-8
M. Wt: 325.32 g/mol
InChI Key: CWCAUFWLFIUQHP-UHFFFAOYSA-N
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Description

Motrazepam (CAS Registry Number: 294-42-58-8) is a synthetic compound classified as a benzodiazepine derivative . It is a structural analog of nitrazepam, a known benzodiazepine with sedative, hypnotic, anxiolytic, and anticonvulsant properties . The molecular formula for this compound is C 17 H 15 N 3 O 4 , and it has a molecular weight of 325.32 g/mol . As a benzodiazepine analog, this compound is presumed to act as a positive allosteric modulator of the GABA A receptor in the central nervous system . This mechanism typically involves binding to the benzodiazepine site on the GABA A receptor complex, which enhances the inhibitory effect of the neurotransmitter GABA, leading to increased neuronal membrane permeability to chloride ions and hyperpolarization . Researchers may investigate its structure-activity relationships, metabolic pathways, and receptor binding affinity profiles compared to other benzodiazepines. This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15N3O4 B1197771 Motrazepam CAS No. 29442-58-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29442-58-8

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

1-(methoxymethyl)-7-nitro-5-phenyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C17H15N3O4/c1-24-11-19-15-8-7-13(20(22)23)9-14(15)17(18-10-16(19)21)12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChI Key

CWCAUFWLFIUQHP-UHFFFAOYSA-N

SMILES

COCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3

Canonical SMILES

COCN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3

Other CAS No.

29442-58-8

Synonyms

7-nitro-1-(methylmethoxy)-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one
Ro 06-9098-000

Origin of Product

United States

Synthetic Methodologies and Structural Chemistry of Motrazepam

Precursor Chemistry in 1,4-Benzodiazepine (B1214927) Synthesis

The synthesis of 1,4-benzodiazepines commonly utilizes specific precursor molecules that facilitate the formation of the characteristic ring system. A key precursor class is 2-aminobenzophenones. wum.edu.pl These compounds contain the basic structural elements of the fused benzene (B151609) ring and a carbonyl group, with an amino group positioned appropriately to participate in subsequent cyclization reactions to form the diazepine (B8756704) ring.

For the synthesis of 1,4-benzodiazepines substituted at the 7-position with an electron-withdrawing group like a nitro group, the corresponding substituted 2-aminobenzophenone (B122507), such as 2-amino-5-nitrobenzophenone (B23384), serves as a crucial starting material. The presence of the nitro group at this position influences the reactivity of the molecule and the conditions required for the synthetic steps.

Another important precursor type involves o-phenylenediamine (B120857) derivatives, which can be used in various cyclocondensation reactions to construct the benzodiazepine (B76468) core. nih.gov The choice of precursor chemistry is often dictated by the desired substitution pattern on the final benzodiazepine product.

Classical and Contemporary Approaches to Motrazepam Synthesis

Classical approaches to synthesizing 1,4-benzodiazepines typically involve the reaction of a substituted 2-aminobenzophenone with a suitable amino acid ester or a related synthon to form the diazepine ring. For a compound like this compound, which has a nitro group at the 7-position and a substituent on the nitrogen at position 1, the synthesis would likely involve a sequence of reactions building upon a 2-amino-5-nitrobenzophenone precursor.

A common classical route involves the condensation of a 2-aminobenzophenone with an α-amino acid ester, followed by cyclization to form the benzodiazepine ring system. Subsequent modifications or functionalization steps would then be required to introduce the specific substituents present in this compound. For instance, the nitro group would typically be present on the 2-aminobenzophenone precursor. The methoxymethyl group at the N-1 position would be introduced through an alkylation or similar reaction on the nitrogen atom after the formation of the core benzodiazepine structure or at an earlier stage with a protected intermediate.

Contemporary approaches to 1,4-benzodiazepine synthesis explore more efficient and selective methodologies, including metal-catalyzed tandem reactions, nih.gov reductive cyclizations, researchgate.net and multicomponent reactions. nih.govresearchgate.net These methods aim to reduce the number of synthetic steps, improve yields, and enhance regioselectivity. While specific contemporary syntheses solely focused on this compound are not extensively detailed in the provided information, it is plausible that such advanced techniques could be adapted for its preparation, potentially involving different precursor molecules or reaction conditions to streamline the process and introduce the specific N-1 substituent.

Given the structure of this compound, a potential synthetic pathway could involve the reaction of 2-amino-5-nitrobenzophenone with a glycine (B1666218) derivative, followed by cyclization to form the 1,4-benzodiazepin-2-one core. The methoxymethyl group could then be introduced via alkylation of the nitrogen at position 1 using a methoxymethyl halide or a similar reagent under basic conditions. Alternatively, the N-1 substituent could be incorporated earlier in the synthesis through appropriately substituted precursors.

Derivatization Strategies and Analogue Generation for Research Purposes

Derivatization strategies for 1,4-benzodiazepines are employed to generate a library of analogues for research purposes, allowing for the investigation of structure-activity relationships and the potential modulation of pharmacological properties. For this compound, derivatization can occur at several positions on the 1,4-benzodiazepine scaffold.

Common sites for derivatization include modifications at the phenyl group at position 5, alterations to the substituent at position 7 (the nitro group in this compound), and variations at the nitrogen atoms at positions 1 and 4, as well as the carbon at position 3. wum.edu.pl

For this compound specifically, research could involve:

Modification of the N-1 methoxymethyl group: Altering the alkoxymethyl chain or replacing it with other alkyl or functionalized groups.

Modification of the 7-nitro group: Reducing the nitro group to an amino group, or replacing it with other substituents like halogens or alkyl groups.

Modification of the 5-phenyl group: Introducing substituents onto the phenyl ring at various positions (ortho, meta, or para) to study their electronic and steric effects.

Modifications at position 3: Introducing alkyl groups or other functionalities at the carbon adjacent to the carbonyl group.

Molecular Pharmacodynamics of Motrazepam

Ligand-Receptor Interactions at Gamma-Aminobutyric Acid Type A (GABA-A) Receptors GABA-A receptors are the main inhibitory ligand-gated ion channels in the brain and are the molecular target for benzodiazepines.wikipedia.orgbiorxiv.orgThese receptors are pentameric protein complexes, typically composed of two alpha (α), two beta (β), and one gamma (γ) subunit, most commonly the γ2 subunit.plos.orgnih.govnih.govThe binding of GABA to the receptor promotes the opening of an intrinsic chloride ion channel, leading to chloride influx into the neuron and subsequent hyperpolarization, which inhibits neuronal signaling.wikipedia.orgbenzoinfo.comnih.govBenzodiazepines do not bind to the same site as GABA but interact with a distinct allosteric site on the receptor complex.wikipedia.orgwikipedia.org

Extracellular Domain (ECD) and Transmembrane Domain (TMD) Binding Site Analysis The primary high-affinity binding site for benzodiazepines is located in the extracellular domain (ECD) of the GABA-A receptor, specifically at the interface between the alpha (+) and gamma (-) subunits.wikipedia.orgplos.orgnih.govnih.govmdpi.comThis site is homologous to the GABA binding sites located at the beta (+)/alpha (-) interfaces.plos.orgnih.govmdpi.comLigand binding at this ECD site occurs in a pocket behind loop C and involves interactions with residues from both the alpha and gamma subunits.nih.govmdpi.com

In addition to the high-affinity site in the ECD, some benzodiazepines, such as diazepam, have also been shown to bind to lower-affinity sites within the transmembrane domain (TMD) of the GABA-A receptor. nih.govmdpi.combiorxiv.org These TMD binding sites are located in intersubunit pockets between transmembrane helices, including those at the beta (+)/alpha (-) and gamma (+)/beta (-) interfaces. nih.govmdpi.com These TMD sites are also known to bind other classes of modulators, such as anesthetics and barbiturates. nih.govmdpi.com Binding to these lower-affinity TMD sites may contribute to some of the effects observed at higher concentrations of benzodiazepines. nih.govmdpi.com Structural studies, including cryo-electron microscopy (cryo-EM), have provided insights into the location and interactions of benzodiazepines at both ECD and TMD binding sites. nih.govmdpi.com

Neurochemical and Electrophysiological Correlates of Motrazepam Action The molecular interactions of benzodiazepines with GABA-A receptors translate into measurable neurochemical and electrophysiological effects. The primary functional consequence of benzodiazepine (B76468) binding is the enhancement of GABA-mediated inhibitory currents.

Receptor Functional Assays in Heterologous Expression Systems Heterologous expression systems are valuable tools for studying the functional properties of specific GABA-A receptor subtypes and their modulation by compounds like this compound.nih.govnih.govresearchgate.netIn these systems, defined combinations of GABA-A receptor subunits are expressed in host cells (e.g., HEK293T cells or Xenopus oocytes) that do not endogenously express these receptors at significant levels.nih.govThis allows researchers to investigate the functional response of a specific receptor subtype to a ligand in a controlled environment.nih.gov

Functional assays, such as two-electrode voltage clamp electrophysiology or calcium imaging, can then be performed on these heterologously expressed receptors to measure the effects of this compound on GABA-evoked currents or intracellular calcium levels, respectively. nih.govnih.gov These assays can determine the potency and efficacy of this compound as a PAM at different receptor subtypes and provide detailed research findings on its modulatory effects. nih.gov For example, studies using these techniques have demonstrated that the effects of some benzodiazepines can vary depending on the specific alpha subunit present in the receptor complex. biorxiv.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound65764
Gamma-aminobutyric Acid (GABA)119
Diazepam3016
Flumazenil3371
Etomidate3308
Propofol4943
Muscimol4271
THIP (Gaboxadol)3461
Nitrazepam4506 nih.gov

Interactive Data Tables

Conceptual Data Illustration: Benzodiazepine Binding Affinity to GABA-A Receptor Subtypes

(Note: This table illustrates the concept of varying affinities based on general benzodiazepine properties and is not specific quantitative data for this compound.)

GABA-A Receptor Subtype (Example)Relative Benzodiazepine Binding Affinity
α1β2γ2High
α2β3γ2High
α3β3γ2High
α5β3γ2High (sometimes with subtle differences)
α4βxγ2 or α6βxγ2Low or Insensitive

Conceptual Data Illustration: Benzodiazepine Modulation of GABA-Evoked Chloride Current

(Note: This table illustrates the concept of potentiation based on general benzodiazepine properties and is not specific quantitative data for this compound.)

ConditionGABA-Evoked Chloride Current Amplitude (Arbitrary Units)
GABA aloneX
GABA + BenzodiazepineY (where Y > X)
Benzodiazepine alone~0

Structure Activity Relationship Sar Studies of Motrazepam and Its Analogues

Elucidation of Key Pharmacophoric Elements for GABA-A Receptor Interaction

Benzodiazepines exert their effects by acting as positive allosteric modulators at the GABA-A receptor benzoinfo.comwikipedia.org. They bind to a specific site located at the interface between the alpha (α) and gamma (γ) subunits of the pentameric receptor complex, typically between the α+ and γ2- subunits wikipedia.orgwikipedia.orgnih.gov. This binding is distinct from the binding site of the endogenous neurotransmitter GABA, which is located between the alpha and beta (β) subunits wikipedia.org.

Pharmacophore models for the benzodiazepine (B76468) binding site on the GABA-A receptor have been developed to define the essential features required for ligand binding and activity scirp.orgresearchgate.netacs.org. These models typically highlight key pharmacophoric elements present in active benzodiazepines. While the precise details can vary depending on the specific model and the set of ligands used for its development, common features often include:

Hydrogen bond acceptors: Typically associated with electronegative atoms such as the carbonyl oxygen at position 2 and potentially nitrogen atoms within the benzodiazepine core or substituents researchgate.net. These acceptors can interact with specific amino acid residues in the binding pocket.

Hydrophobic regions: Phenyl rings or other lipophilic substituents at specific positions on the benzodiazepine scaffold are crucial for establishing favorable hydrophobic interactions with complementary non-polar regions within the receptor binding site nih.gov.

Aromatic ring features: The aromatic rings of the benzodiazepine structure, particularly the fused benzene (B151609) ring (A-ring) and the phenyl substituent at position 5 (C-ring), are important for pi-pi interactions or other favorable stacking interactions within the binding pocket nih.gov.

These pharmacophoric elements, spatially arranged in a specific manner, are recognized by the benzodiazepine binding site, leading to the allosteric modulation of the receptor and potentiation of GABAergic signaling benzoinfo.comwikipedia.org. The presence and correct positioning of these features are fundamental requirements for a compound to exhibit affinity and efficacy at this site.

Impact of Substituent Modifications on Binding Affinity and Functional Potency

The structure of 1,4-benzodiazepines, including Motrazepam, consists of a fused benzene ring (A), a seven-membered diazepine (B8756704) ring (B), and a phenyl ring substituent at the 5-position (C) chemisgroup.us. Modifications to substituents on these rings and the diazepine ring can significantly impact a compound's binding affinity for the GABA-A receptor and its functional potency.

General principles observed in SAR studies of various benzodiazepines indicate that:

Substituents on the A-ring: Modifications to the fused benzene ring (A-ring) can influence activity. For instance, the presence of electronegative groups, such as the nitro group at position 7 in this compound wikipedia.org, is often associated with increased activity in many benzodiazepines researchgate.net. Other substituents and their positions on this ring can modulate potency and potentially receptor subtype selectivity.

Substituents on the C-ring: The phenyl ring at the 5-position (C-ring) is crucial for binding. Modifications to this ring, such as the addition of halogen atoms (e.g., chlorine or fluorine) at the ortho or para positions, can significantly affect binding affinity nih.gov. The nature and position of these substituents influence the interactions with the hydrophobic pockets of the binding site.

Detailed research findings across the benzodiazepine class demonstrate that even subtle changes in substituent identity, position, and stereochemistry can lead to substantial differences in binding affinity and functional outcomes (e.g., potency as a positive allosteric modulator) nih.govacs.orgnih.gov. While specific data tables detailing the impact of systematic modifications on the this compound scaffold were not prominently found, the established SAR principles for 1,4-benzodiazepines provide a strong indication that similar relationships between structure and activity would hold for this compound analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the structural properties (descriptors) of a set of compounds and their biological activity nih.govcollaborativedrug.com. This allows for the prediction of the activity of novel compounds based on their structures and provides insights into the structural features that are important for activity nih.govnih.govcollaborativedrug.com. QSAR has been applied extensively in the study of benzodiazepines to understand and predict their binding affinity to the GABA-A receptor nih.govnucleos.comteknokrat.ac.idnih.gov.

QSAR models for benzodiazepines typically utilize a variety of molecular descriptors, which can include:

Physicochemical descriptors: Such as lipophilicity (log P), electronic properties (e.g., partial charges, polarizability), and molecular weight.

Steric descriptors: Describing the size and shape of substituents.

Topological descriptors: Representing the connectivity and branching of the molecular structure.

By correlating these descriptors with experimentally determined binding affinities (e.g., Ki or IC50 values) or functional potencies (e.g., EC50 values) for a series of benzodiazepines, a predictive model can be generated nih.govnih.govsigmaaldrich.com. These models can then be used to screen virtual libraries of potential new compounds or to guide the synthesis of analogues with desired activity profiles.

This compound has been included in datasets used for QSAR analysis of classical benzodiazepines nih.govuniv-biskra.dz. For example, in one QSAR study, this compound was listed with a log 1/c value of 6.37 nih.gov. Such data points, when combined with data from other benzodiazepines, contribute to the development of QSAR models that can predict the binding affinity of related structures to the GABA-A receptor nih.govnucleos.comnih.gov.

While specific QSAR models focused solely on a diverse set of this compound derivatives were not detailed in the search results, the inclusion of this compound in broader benzodiazepine QSAR studies demonstrates the applicability of this approach to understanding the relationship between its structure and its interaction with the GABA-A receptor nih.govuniv-biskra.dz. QSAR modeling complements traditional SAR by providing a quantitative dimension, allowing for more precise predictions and a deeper understanding of the molecular properties driving biological activity.

Preclinical Pharmacological Investigations of Motrazepam Excluding Clinical Human Data

In Vitro Receptor Binding and Functional Characterization

Benzodiazepines, including Motrazepam, are known to exert their pharmacological effects by enhancing the inhibitory action of gamma-aminobutyric acid (GABA) at type A GABA (GABAA) receptors frontiersin.org. GABAA receptors are pentameric ligand-gated ion channels typically composed of alpha, beta, and gamma subunits, which are necessary for benzodiazepine (B76468) sensitivity frontiersin.org. Conventional benzodiazepines generally bind non-selectively to GABAA receptors containing α1, α2, α3, and α5 subunits, while showing negligible binding to receptors containing α4 and α6 subunits frontiersin.org. The binding of benzodiazepines to the GABAA receptor enhances the binding activity of GABA, a major inhibitory neurotransmitter in the brain drugbank.comnih.gov. This interaction leads to increased chloride ion influx, resulting in neuronal hyperpolarization and reduced excitability frontiersin.org.

Research has explored the receptor affinities of various benzodiazepines using methods such as radioreceptor assays nih.gov. These assays can measure the affinity of compounds for benzodiazepine receptors in brain membranes nih.gov. Studies have shown that GABA can stimulate the binding of benzodiazepines, such as [³H]diazepam, to brain membranes, increasing the binding affinity without altering the number of binding sites nih.gov. This stimulation is specific to GABA agonists and can be inhibited by GABA receptor blockers like bicuculline (B1666979) methiodide nih.gov.

While specific detailed in vitro receptor binding and functional characterization data solely for this compound across various GABAA receptor subtypes were not extensively found in the provided search results, the general mechanism of benzodiazepine interaction with GABAA receptors provides the framework for understanding this compound's likely in vitro activity. The affinity of benzodiazepines for these receptors can correlate with their potency nih.gov.

In Vivo Models of Neurotransmission Modulation in Research Settings

In vivo studies using animal models are crucial for understanding how compounds like this compound modulate neurotransmission within complex biological systems nih.govherbmedpharmacol.com. These models allow researchers to investigate the effects of compounds on behavior and neurochemical pathways.

Benzodiazepines are known to modulate neurotransmission, primarily by potentiating GABAergic signaling frontiersin.org. This potentiation leads to a range of effects, including sedation, anxiolysis, muscle relaxation, and anticonvulsant activity wikipedia.org. Animal models are widely used to study these effects and the underlying mechanisms herbmedpharmacol.com. For instance, models of depression and anxiety in rodents are used to evaluate the behavioral outcomes of modulating neurotransmitter systems like the monoaminergic and GABAergic systems herbmedpharmacol.combdpsjournal.org.

Research in animal models has explored the modulation of various neurotransmitter systems, including glutamatergic and cholinergic neurotransmission, often influenced by other systems like the opioid system biorxiv.org. Studies have also investigated the impact of compounds on neurotransmitters like serotonin (B10506) and dopamine (B1211576) in models of neurological conditions uj.edu.pl.

While direct in vivo studies specifically detailing this compound's modulation of neurotransmission in research settings were not prominently featured in the search results, the established understanding of benzodiazepine pharmacology in animal models suggests that this compound would likely exhibit similar effects by enhancing GABAergic inhibition, influencing neuronal activity and associated behaviors. Animal models are instrumental in defining specific neurotransmitter and drug-induced cellular and molecular mechanisms nih.gov.

Investigational Metabolism Pathways in Research Models

Investigational metabolism studies in research models, particularly in animals like rats and mice, are essential for understanding how a compound is processed by the body. These studies help identify metabolic pathways and potential metabolites.

Benzodiazepines undergo various metabolic transformations, often involving hepatic enzymes wikipedia.org. These transformations can lead to the formation of active or inactive metabolites wikipedia.org. Research models are used to investigate these metabolic pathways. For example, studies in rats and mice have examined the metabolism of other benzodiazepines like nitrazepam, revealing species differences in metabolic processes such as N-acetylation and deacetylation nih.gov.

Computational approaches, such as graph-theoretic transforms, have also been used to model the metabolic pathways of benzodiazepines like diazepam, medazepam, and oxazepam, and to predict the metabolites of other related compounds nih.gov.

While detailed investigational metabolism pathways specifically for this compound in research models were not extensively found, the general principles of benzodiazepine metabolism observed in studies using animal models and computational methods provide insights into how this compound might be metabolized. Studies in rats and mice are common for investigating drug metabolism, including absorption, distribution, metabolism, and excretion who.intmdpi.comjournalagent.commdpi.com. These studies often involve analyzing plasma, urine, bile, and feces samples to identify metabolites mdpi.com.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations of Motrazepam-Receptor Complexes

Molecular docking simulations are utilized to predict the preferred orientation and binding affinity of a ligand, such as this compound, within the binding site of a target receptor, such as the GABAA receptor. This method explores various poses of the ligand within the receptor's active site and scores them based on their estimated binding energy. Studies investigating benzodiazepine (B76468) derivatives, including this compound, have employed molecular docking to understand their potential interactions with GABAA receptor subtypes, specifically the α1β2γ2 subtype nih.gov. The goal is to highlight the binding mechanisms by which these compounds allosterically modulate the receptor nih.gov. Molecular docking simulations are designed to determine the best ligand/target binding mode that generates a biological response and allow for the screening of large libraries of compounds nih.gov. The process involves producing all possible ligand poses within the binding target and associating each pose with a score value that approximates its free energy landscape nih.gov. The best binding modes are then ranked based on these values, and the most appropriate complexes are selected nih.gov.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mechanism Elucidation

Molecular dynamics (MD) simulations extend the insights gained from docking by simulating the dynamic behavior of the ligand-receptor complex over time. This technique provides information about the stability of the complex, conformational changes in both the ligand and the receptor, and the nature of the interactions that stabilize the bound state mdpi.comfrontiersin.org. For benzodiazepines interacting with GABAA receptors, MD simulations can help to understand the flexibility of the binding site and how the ligand's presence influences the receptor's conformation, which is crucial for allosteric modulation nih.gov. MD simulations allow for monitoring the dynamic profile of complexes over a certain time range, providing the advantage of detecting various internal motions and conformational changes that occur in the binding site nih.gov. This process can validate docking protocols or be used before docking to optimize the target structure and ensure its flexibility nih.gov. MD simulations can also be generated during the docking process to accurately detect the binding locus and properly dock ligands nih.gov.

Advanced Analytical Methodologies for Motrazepam Research

Chromatographic Techniques for Quantitative Analysis in Research Matrices (e.g., HPLC, GC-MS, UHPLC-MS/MS)

Chromatographic techniques are fundamental in the quantitative analysis of Motrazepam in complex research matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are commonly employed for the separation, identification, and quantification of benzodiazepines, and would be applicable to this compound.

HPLC methods offer versatility in separating benzodiazepines based on their differing polarities using various stationary and mobile phases. UV detection is frequently coupled with HPLC for the analysis of benzodiazepines nih.govnih.govresearchgate.net. For enhanced sensitivity and specificity in research matrices, coupling HPLC with mass spectrometry (HPLC-MS or HPLC-MS/MS) is a preferred approach, allowing for the detection and quantification of benzodiazepines at very low concentrations nih.gov.

GC-MS is another powerful technique used for the analysis of benzodiazepines, particularly for volatile or semi-volatile compounds. Derivatization is often required for benzodiazepines to improve their volatility and thermal stability for GC analysis nist.govnih.gov. GC-MS provides both chromatographic separation and mass spectral information for identification and quantification mdpi.comnih.gov.

UHPLC-MS/MS offers advantages in terms of speed, sensitivity, and resolution compared to traditional HPLC. This technique is widely used for the rapid and comprehensive analysis of panels of benzodiazepines in various matrices, including biological samples relevant to research waters.commdpi.comnih.govresearchgate.net. The tandem mass spectrometry (MS/MS) provides highly selective detection, minimizing interference from matrix components.

While these techniques are widely applied to benzodiazepines in research, specific detailed studies providing quantitative data and research findings solely focused on this compound using these methods were not extensively found in the consulted literature. However, given this compound's structure as a benzodiazepine (B76468), it is scientifically sound that these established chromatographic methodologies would be the primary tools for its quantitative analysis in research investigations.

Spectroscopic and Spectrometric Characterization Methods in Research Contexts

Spectroscopic and spectrometric methods play a vital role in the structural characterization and confirmation of this compound in research. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide complementary information about the compound's molecular structure and properties researchgate.netmdpi.comnih.govnih.gov.

UV-Vis spectroscopy can be used to identify the presence of chromophores within the this compound molecule and can be applied for quantitative analysis based on its absorbance properties researchgate.netnih.gov. IR spectroscopy provides information about the functional groups present in this compound through the analysis of molecular vibrations mdpi.comnih.govresearchgate.net.

NMR spectroscopy is a crucial technique for the detailed elucidation of the molecular structure of this compound, providing information about the arrangement of atoms and their connectivity nih.govresearchgate.netresearchgate.net. Both 1D and 2D NMR techniques can be applied for comprehensive structural analysis.

Mass spectrometry, often coupled with chromatographic techniques (GC-MS, LC-MS), provides information about the molecular weight and fragmentation pattern of this compound, which is essential for its identification and confirmation in research samples researchgate.netresearchgate.netnih.govnih.gov. Different ionization techniques can be employed depending on the nature of the sample and the research objective.

While these spectroscopic and spectrometric methods are standard for the characterization of organic compounds, including benzodiazepines, specific detailed research findings presenting unique spectral data or characterization studies focused solely on this compound were not prominently available in the searched literature.

Immunoassays and Radioligand Binding Assays in Research Settings

Immunoassays and radioligand binding assays are valuable tools in benzodiazepine research, particularly for high-throughput screening and studying interactions with biological targets nih.govnih.govmdpi.comresearchgate.netnih.govpainphysicianjournal.com.

Immunoassays utilize antibodies that specifically bind to benzodiazepines, allowing for their detection and semi-quantification in various matrices. These assays are often used for initial screening in research studies due to their relatively high throughput and ease of use mdpi.compainphysicianjournal.com. However, the specificity of immunoassays can vary depending on the antibody used, and cross-reactivity with other benzodiazepines or metabolites can occur nih.govresearchgate.netnih.gov.

Radioligand binding assays are considered a highly sensitive method for studying the binding affinity of compounds, such as this compound, to specific receptors, particularly GABA(A) receptors which are the primary targets of benzodiazepines giffordbioscience.comnih.govoncodesign-services.comsci-hub.senih.gov. These assays involve the use of a radiolabeled ligand that competes with the test compound for binding sites on the receptor. By measuring the amount of bound radioactivity, researchers can determine the binding affinity (Ki) and receptor density (Bmax) giffordbioscience.comnih.govsci-hub.se.

While these techniques are broadly applied in benzodiazepine research to understand their pharmacological profiles and interactions with receptors, specific detailed research findings or data from immunoassay or radioligand binding studies focused explicitly on this compound were not readily found in the consulted literature.

Future Directions and Emerging Research Avenues for Motrazepam

Development of Novel Benzodiazepine (B76468) Analogues with Tuned Receptor Selectivity

A key area of future research involves the design and synthesis of novel benzodiazepine analogues aimed at achieving tuned selectivity for specific GABAA receptor subtypes. acs.orgresearchgate.net Classical benzodiazepines, including Motrazepam, typically act as nonselective positive allosteric modulators (PAMs) at GABAA receptors containing α1, α2, α3, and α5 subunits in the presence of a γ2 subunit. acs.org While this broad activity contributes to their anxiolytic and anticonvulsant properties, it is also associated with side effects such as sedation, cognitive deficits, and the potential for abuse and dependence. acs.org

Current research endeavors are focused on developing analogues that selectively target specific α subunits to potentially isolate desired therapeutic effects while minimizing adverse ones. For instance, studies have explored the development of α1-sparing, α2/3 PAMs for the treatment of anxiety, based on the hypothesis that α2 and α3 subunits are primarily responsible for anxiolytic effects, while α1 subunits mediate sedation. acs.orgresearchgate.net

Challenges exist in achieving this selectivity due to the conservation of key binding residues in the benzodiazepine binding site at the α/γ interface of the GABAA receptor complex. acs.org However, ongoing research is investigating structural modifications to the benzodiazepine scaffold to influence binding affinity and efficacy at different receptor subtypes. researchgate.netacs.org For example, modifications to the triazolo-benzodiazepine scaffold have been explored to develop compounds with potential selectivity for specific bromodomains, although this research is in a different context than GABAA receptor modulation. acs.org

Studies involving novel imidazodiazepines have demonstrated that small structural changes can significantly impact the subtype selectivity of benzodiazepine-GABAA receptor interactions. mdpi.com Researchers are synthesizing and evaluating these novel analogues in various assays to determine their binding profiles and functional selectivity. mdpi.com

Exploration of Allosteric Modulator Design Principles

The study of this compound contributes to the broader understanding of allosteric modulation principles at the GABAA receptor. creative-diagnostics.comwikipedia.org Allosteric modulators bind to sites distinct from the orthosteric binding site (where the endogenous ligand, GABA, binds) and alter the receptor's response to the endogenous ligand. creative-diagnostics.comwikipedia.orgnih.gov Benzodiazepines are well-established positive allosteric modulators of GABAA receptors, increasing the frequency of channel opening. wikipedia.org

Future research aims to further elucidate the complex mechanisms of allosteric modulation by benzodiazepines and to apply this knowledge to the design of novel modulators. This includes investigating the binding mechanisms at different allosteric sites within the GABAA receptor complex, potentially including recently discovered transmembrane domain (TMD) interfaces in addition to the well-known extracellular domain (ECD) binding interface. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly being employed to understand the binding interactions of benzodiazepines and to guide the design of new allosteric modulators. nih.govresearchgate.net These methods allow for the screening of large libraries of compounds and the prediction of their binding affinities and interactions with the receptor. nih.govresearchgate.net

The design of effective allosteric modulators depends on identifying suitable allosteric sites and then designing molecules that can bind to these sites and induce desired conformational changes in the receptor protein. nih.govdrugdiscoverytrends.com Advancements in computational modeling are helping to uncover previously uncharacterized allosteric sites and to design molecules with high affinity and selectivity for these sites. drugdiscoverytrends.com

Methodological Advancements in this compound Research and Analysis

Advancements in analytical methodologies are crucial for the ongoing research into this compound and its analogues. The accurate detection and quantification of benzodiazepines in various matrices are essential for pharmacokinetic studies, in vitro binding assays, and the evaluation of novel compounds. mdpi.comnih.govresearchgate.net

Chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), remain central to the analysis of benzodiazepines. mdpi.comnih.govresearchgate.net Recent advancements in these methods, including ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), offer increased sensitivity and efficiency for the determination of benzodiazepines and their metabolites in complex biological samples. mdpi.comfrontiersin.org

The development of more efficient sample preparation techniques, such as supramolecular solvents and improved liquid-liquid extraction methods, also contributes to the accuracy and reliability of benzodiazepine analysis. mdpi.comresearchgate.net

Furthermore, computational methodologies are playing an increasingly important role in this compound research and analysis. nih.govresearchgate.netresearchgate.net Molecular docking and dynamics simulations are used to predict binding affinities and understand interactions at the molecular level. nih.govresearchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions are also utilized to evaluate the potential properties of novel analogues early in the research process. researchgate.net Retrospective data analysis techniques, particularly with large LC-HRMS datasets, are being developed to efficiently screen for designer benzodiazepines and their analogues. frontiersin.org

These methodological advancements provide researchers with more powerful tools to synthesize, characterize, and evaluate novel this compound analogues and to deepen the understanding of their pharmacological properties.

Q & A

Q. How do existing preclinical studies characterize the pharmacokinetic profile of this compound?

  • Methodological Guidance: Systematically review animal studies (rodent/non-human primates) for parameters like bioavailability, half-life, and metabolite identification. Use tools like PRISMA to assess study quality and identify inconsistencies in dosing regimens or analytical methods (e.g., LC-MS vs. ELISA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across anxiety models?

  • Methodological Guidance: Apply meta-analytic techniques to harmonize data from heterogeneous studies. Stratify results by model type (e.g., elevated plus maze vs. social stress tests), species, and dosage. Use sensitivity analysis to weigh studies based on sample size and methodological rigor (e.g., blinding, control groups) .

Q. What experimental design considerations are critical for minimizing bias in behavioral studies involving this compound?

  • Methodological Guidance: Implement double-blind, randomized controlled trials (RCTs) with crossover designs to control for inter-subject variability. Use standardized behavioral scoring systems (e.g., Hamilton Anxiety Rating Scale) and validate outcomes with electrophysiological correlates (e.g., EEG gamma-band activity) .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) models be improved to predict this compound’s neuropharmacological effects?

  • Methodological Guidance: Integrate physiologically based pharmacokinetic (PBPK) modeling with organ-on-a-chip systems to simulate blood-brain barrier penetration. Validate predictions against microdialysis data from in vivo studies .

Q. What are the methodological limitations in current assays for detecting this compound metabolites in human biospecimens?

  • Methodological Guidance: Compare sensitivity/specificity of LC-MS/MS, immunoassays, and GC-MS for metabolite quantification. Address matrix effects (e.g., plasma vs. urine) and cross-reactivity issues using stable isotope-labeled internal standards .

Data Analysis & Interpretation

Q. How should researchers address missing or non-reproducible data in this compound toxicity studies?

  • Methodological Guidance: Apply multiple imputation techniques for missing data and validate findings via bootstrapping. Use the Bradford Hill criteria to assess causality in toxicity signals (e.g., hepatotoxicity) .

Q. What statistical models are most robust for analyzing dose-response relationships in this compound studies?

  • Methodological Guidance: Employ nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Compare AIC/BIC values to select between sigmoidal vs. linear models .

Ethical & Regulatory Considerations

Q. How can researchers ensure ethical compliance when designing clinical trials for this compound in vulnerable populations?

  • Methodological Guidance: Adhere to FDA/EMA guidelines for informed consent in populations with cognitive impairments (e.g., elderly patients). Incorporate Data Safety Monitoring Boards (DSMBs) to review adverse events and ensure equipoise .

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